2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one
Description
2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is a nitrogen-containing spirocyclic compound characterized by a pyridine ring fused to a diazaspiro[3.5]nonane scaffold. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development, particularly in targeting receptors like Sigma (σ) receptors .
Properties
IUPAC Name |
2-pyridin-3-yl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-12(3-6-13-7-4-12)9-15(11)10-2-1-5-14-8-10/h1-2,5,8,13H,3-4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDECWHCJLMTKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the Reformatsky reaction, which involves the reaction of a bromoester with a carbonyl compound in the presence of zinc, can be used to form the spirocyclic core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, solvent, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride (CAS 1818847-63-0)
- Molecular Formula : C₇H₁₂N₂O·HCl
- Key Features : Lacks the pyridin-3-yl substituent but includes a hydrochloride salt, enhancing aqueous solubility.
- Reactivity : Exhibits nucleophilicity typical of nitrogen heterocycles, forming coordination complexes. Stability is pH-dependent .
- Applications : Used as a building block in medicinal chemistry due to its spirocyclic rigidity .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
- Molecular Formula: C₁₃H₁₅NO₂
- Key Features : Replaces one nitrogen with oxygen (oxa) and includes a phenyl group.
- Physicochemical Properties : Higher logP (predicted ~2.5) due to the hydrophobic phenyl group.
- Applications : Explored in material science and as a pharmaceutical intermediate .
2-[1-(Pyridine-3-carbonyl)piperidin-4-yl]-3-(pyridin-4-yl)-2-azaspiro[3.5]nonan-1-one (S631-0811)
- Molecular Formula : C₂₄H₂₈N₄O₂
- Key Features : Dual pyridine substituents and a piperidinyl-carbonyl group.
- Properties : logP = 1.98, polar surface area = 50.798 Ų, indicating moderate lipophilicity and membrane permeability .
- Applications: Potential CNS drug candidate due to pyridine moieties enhancing blood-brain barrier penetration .
Functional Group Modifications
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1147422-92-1)
- Molecular Formula : C₁₄H₂₃N₂O₃
- Key Features : tert-Butyl and acetyl groups introduce steric bulk, reducing reactivity.
- Applications : Used in protecting-group strategies during synthesis .
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
- Molecular Formula : C₁₃H₁₆N₂O
- Key Features : Larger spiro ring (4.4 vs. 3.5) and benzyl substituent.
Sigma Receptor Ligands
- 2,7-Diazaspiro[3.5]nonane Derivatives: Compounds 4b and 5b (from ) share the same scaffold but differ in substituents. 4b: High σ1 receptor affinity (Ki < 10 nM) due to electron-withdrawing groups. 5b: σ2 selectivity, influenced by bulkier substituents .
- Target Compound : The pyridin-3-yl group may enhance σ1 affinity via π-π stacking interactions, though experimental data is pending.
Dopamine Transporter (DAT) Inhibitors
Physicochemical and Structural Data
| Compound Name | Molecular Formula | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|---|
| 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one | C₁₂H₁₄N₃O | 229.26 | ~1.8 | ~60 | Pyridin-3-yl |
| 2,7-Diazaspiro[3.5]nonan-1-one HCl | C₇H₁₂N₂O·HCl | 176.65 | ~0.5 | ~50 | Hydrochloride salt |
| S631-0811 | C₂₄H₂₈N₄O₂ | 404.51 | 1.98 | 50.8 | Dual pyridine, piperidinyl |
| 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one | C₁₃H₁₅NO₂ | 217.26 | ~2.5 | ~45 | Phenyl, oxa |
Key Findings and Implications
Scaffold Rigidity: The diazaspiro[3.5]nonane core enhances binding specificity compared to flexible analogs, but larger spiro systems (e.g., 4.4 or 4.5) may improve target engagement .
Substituent Effects :
- Electron-withdrawing groups (e.g., pyridine) improve receptor affinity .
- Hydrophobic groups (e.g., benzyl, phenyl) increase logP, affecting bioavailability .
Salt Forms : Hydrochloride derivatives (e.g., CAS 1818847-63-0) offer improved solubility for in vitro assays .
Biological Activity
2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is a heterocyclic compound characterized by its unique spirocyclic structure, which combines a pyridine ring with a diazaspiro nonane core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is with a molecular weight of 217.27 g/mol. Its structural uniqueness contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one |
| CAS Number | Not available |
The biological activity of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or modulating receptor activity through agonistic or antagonistic actions.
Enzyme Inhibition
Recent studies have highlighted the compound's efficacy as a covalent inhibitor against the KRAS G12C mutation, which is implicated in various cancers. For instance, derivatives of this compound have shown promising results in inhibiting KRAS G12C through structural optimization, demonstrating its potential in cancer therapeutics .
Antitumor Activity
In vivo studies have demonstrated that certain derivatives of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one exhibit significant antitumor effects. One notable study reported that a specific derivative showed a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model, indicating its potential as an effective treatment for solid tumors .
Antimicrobial and Anti-inflammatory Properties
The compound has also been investigated for its antimicrobial and anti-inflammatory activities. Preliminary assays suggest that it may possess the ability to inhibit bacterial growth and reduce inflammation markers, although further studies are needed to establish these effects conclusively.
Case Studies
- KRAS G12C Inhibition : A series of studies focused on the development of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives revealed significant inhibition of KRAS G12C mutations in vitro and in vivo models. The lead compound demonstrated high metabolic stability and efficacy against tumor growth in xenograft models .
- Antimicrobial Assays : In vitro tests conducted on various bacterial strains indicated that certain analogs of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one exhibited notable antibacterial properties, suggesting potential applications in treating bacterial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonan-1-one, it is useful to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 3-Azabicyclo[3.2.2]nonanes | Bicyclic | Antiprotozoal |
| Bicyclo[3.3.1]nonanes | Bicyclic | Anticancer |
| 2,7-Diazaspiro[3.5]nonane | Spirocyclic | Various bioactivities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
